Guiaflavine

描述

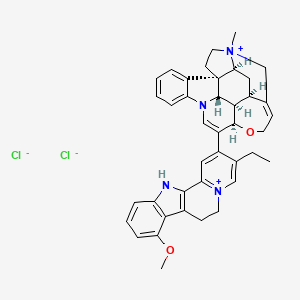

Structure

3D Structure of Parent

属性

分子式 |

C40H42Cl2N4O2 |

|---|---|

分子量 |

681.7 g/mol |

IUPAC 名称 |

(4aR,5aS,8aS,13aS,15aR,15bR)-15-(3-ethyl-8-methoxy-7,12-dihydro-6H-indolo[2,3-a]quinolizin-5-ium-2-yl)-6-methyl-2,4a,5,5a,7,8,13a,15a,15b,16-decahydro4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-6-ium;dichloride |

InChI |

InChI=1S/C40H41N4O2.2ClH/c1-4-23-20-42-15-12-25-35-30(9-7-11-33(35)45-3)41-37(25)32(42)18-26(23)28-21-43-31-10-6-5-8-29(31)40-14-16-44(2)22-24-13-17-46-38(28)36(39(40)43)27(24)19-34(40)44;;/h5-11,13,18,20-21,27,34,36,38-39H,4,12,14-17,19,22H2,1-3H3;2*1H/q+1;;/p-1/t27-,34-,36-,38-,39-,40+,44?;;/m0../s1 |

InChI 键 |

ZOQZMDXDYBAHPK-CZJFRNDDSA-M |

手性 SMILES |

CCC1=C[N+]2=C(C=C1C3=CN4[C@H]5[C@@H]6[C@H]3OCC=C7[C@@H]6C[C@H]8[C@@]5(CC[N+]8(C7)C)C9=CC=CC=C94)C1=C(CC2)C2=C(N1)C=CC=C2OC.[Cl-].[Cl-] |

规范 SMILES |

CCC1=C[N+]2=C(C=C1C3=CN4C5C6C3OCC=C7C6CC8C5(CC[N+]8(C7)C)C9=CC=CC=C94)C1=C(CC2)C2=C(N1)C=CC=C2OC.[Cl-].[Cl-] |

同义词 |

guiaflavine |

产品来源 |

United States |

Structural Elucidation and Advanced Chemical Characterization of Guiaflavine and Analogues

Application of Advanced Spectroscopic Techniques for Guiaflavine Structure Determination

The definitive structure of this compound, a complex asymmetrical bisindole quaternary alkaloid, was established through the use of detailed spectroscopic methods. acs.org Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HR-MS) were pivotal in this elucidation. acs.org

NMR spectroscopy provides profound insight into the molecular framework of a compound by mapping the chemical environments of its constituent atoms, primarily hydrogen (¹H) and carbon (¹³C). For this compound, both one-dimensional (1D) and two-dimensional (2D) NMR experiments were essential for its complete structural assignment. acs.org

The ¹H NMR spectrum revealed key features, including two highly deshielded pyridine (B92270) protons and distinct sets of aromatic protons corresponding to an unsubstituted indole (B1671886) and a substituted indole nucleus. acs.org The interpretation of the full structure was heavily dependent on 2D NMR techniques, which reveal through-bond and through-space correlations between nuclei. Key 2D NMR experiments used in the analysis of this compound include:

¹H-¹H Correlation Spectroscopy (COSY): Used to identify protons that are coupled to each other, helping to establish spin systems within the molecule. For instance, in the aromatic region, it helped delineate the proton sets of the two different indole portions. acs.org

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons. acs.org

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals long-range couplings between protons and carbons (typically over two to three bonds). It was crucial for connecting the different fragments of the this compound molecule. For example, correlations from H-11' to carbons C-13' and C-9', and from H-10 to C-8, were vital in assembling the indoline (B122111) ring system. acs.org

The stereochemistry of this compound was also investigated using NMR data. The large coupling constant (J = 12 Hz) observed between protons H-16 and H-2 was indicative of the isoretuline (B84960) series, defining the relative configuration at these centers. acs.org

The following table summarizes selected NMR data that were instrumental in the structural elucidation of this compound. acs.org

| Proton (¹H) | Chemical Shift (δ ppm) | Multiplicity / Coupling Constant (J in Hz) | Carbon (¹³C) | Chemical Shift (δ ppm) | Key HMBC Correlations |

| H-9 | 7.42 | d (7.5) | C-8 | 130.5 | H-10, H-12 |

| H-10 | 7.06 | m | C-9 | 120.3 | H-11, H-2 |

| H-11 | 7.22 | t | C-10 | 122.9 | H-12, C-8 |

| H-12 | 7.14 | d (8.0) | C-11 | 111.4 | H-10, C-8 |

| H-14' | 8.13 | s | C-12 | 119.7 | H-10 |

| H-21' | 8.48 | s | C-13 | 146.0 | H-11, H-9, H-2 |

| C-14' | 120.1 | H-21' | |||

| C-21' | 144.7 | H-14' |

This table presents a selection of data for illustrative purposes and is not exhaustive.

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. organomation.comlibretexts.org For this compound, high-resolution electrospray ionization mass spectrometry (HR-ESIMS) was employed. acs.org

HR-MS provides a highly accurate mass measurement, often to four or more decimal places, which allows for the determination of a unique elemental composition. uni-rostock.de The analysis of this compound established a molecular weight of 610.3296. acs.org This precise mass corresponds to an elemental composition of C₄₀H₄₂N₄O₂, a critical piece of data that confirmed the molecular formula and corroborated the structure proposed from NMR data. acs.org The use of HR-MS is indispensable in natural product chemistry, as it provides a high degree of confidence in the molecular formula of a newly discovered compound. nih.govunivie.ac.at

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Elucidation

Chromatographic Methodologies for this compound Isolation and Purity Assessment in Research Settings

The isolation of a pure compound from a complex natural source, such as the stem bark of Strychnos guianensis, is a multi-step process requiring various chromatographic techniques. acs.org Chromatography separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. iipseries.org

The isolation of this compound began with the maceration of the powdered plant material in a methanol-acetic acid mixture. acs.org A series of acid-base extractions was used to separate the crude alkaloid fractions. The quaternary alkaloids, including this compound, were precipitated using Mayer's reagent. acs.org

Subsequent purification involved several chromatographic steps:

Medium-Pressure Liquid Chromatography (MPLC): The crude quaternary fraction was first separated by MPLC on a Lichrospher RP-select B column. This reverse-phase chromatography step provided initial fractionation of the complex mixture. acs.org

Column Chromatography on Cellulose (B213188): Fractions from MPLC containing this compound were pooled and subjected to further purification by liquid chromatography on a cellulose column. A specific mobile phase (methyl ethyl ketone saturated with H₂O and 1-3% MeOH) was used to elute the pure compound. acs.org

Throughout the isolation process, the purity of the fractions was monitored by Thin-Layer Chromatography (TLC) . A solvent system of MeOH−25% aqueous MeCOONa solution−Me₂CO (65:35:20) was used to check the profiles of the collected eluates and guide the pooling of fractions. acs.org These preparative chromatographic techniques were essential for obtaining a sufficient quantity of pure this compound for comprehensive structural analysis. rotachrom.com

Structural Analysis and Characterization of Naturally Occurring this compound Derivatives (e.g., 5',6'-Dehydrothis compound)

In addition to this compound, related analogues have also been isolated from Strychnos guianensis. One such derivative is 5',6'-Dehydrothis compound. nih.govresearchgate.net The characterization of these derivatives provides valuable insight into the biosynthetic pathways within the plant and expands the chemical diversity of this class of alkaloids.

The structural determination of 5',6'-Dehydrothis compound was accomplished through the analysis of its spectral data, following a similar methodological approach to that used for this compound itself. nih.govresearchgate.netresearchgate.net The identification of this and other related alkaloids, such as 5',6'-dehydroguiachrysine, underscores the chemical richness of the Strychnos genus. nih.govresearchgate.net

Molecular and Cellular Mechanism of Action of Guiaflavine: in Vitro Investigations

Guiaflavine as an Antagonist of Nicotinic Acetylcholine (B1216132) Receptors (nAChRs)

This compound demonstrates significant antagonistic properties at nAChRs, which are crucial ligand-gated ion channels involved in various physiological processes, including neuromuscular transmission. frontiersin.orgwikipedia.orgfrontiersin.org

Characterization of this compound's Antagonistic Activity on Muscle-Type nAChRs in Human Cell Lines (e.g., TE671 Cells)

Studies utilizing the human rhabdomyosarcoma cell line TE671, which endogenously expresses the fetal muscle-type of nAChRs, have been instrumental in characterizing the effects of this compound. researchgate.netmdpi.combiorxiv.org In these cells, the activation of nAChRs by an agonist like carbamylcholine (B1198889) triggers a measurable efflux of ions, which can be monitored using tracers such as Rubidium-86 (⁸⁶Rb⁺). researchgate.netuliege.beaurorabiomed.com Research has shown that this compound effectively antagonizes this carbamylcholine-induced ⁸⁶Rb⁺ efflux, confirming its role as a blocker of muscle-type nAChR function. researchgate.netuliege.be The TE671 cell line is a well-established model for studying muscle-type nAChRs. biorxiv.orgsophion.com

Comparative Receptor Binding Affinity and Antagonistic Potency of this compound against Reference Compounds (e.g., d-Tubocurarine)

The antagonistic potency of this compound has been compared to that of d-tubocurarine, a classic competitive antagonist of nAChRs. drugbank.comhumanitas.netwikipedia.org In studies on TE671 cells, while another bisindole alkaloid, guiachrysine, was found to be the most potent antagonist with an IC₅₀ of approximately 0.43 µM (in the presence of 0.5 mM carbamylcholine), this compound was only slightly less effective. researchgate.netuliege.be For comparison, the IC₅₀ for d-tubocurarine under the same conditions was about 0.16 µM. researchgate.netuliege.be This indicates that this compound is a highly potent antagonist, approaching the efficacy of the well-established blocker d-tubocurarine.

Comparative Antagonistic Potency (IC₅₀) on TE671 Cells

| Compound | IC₅₀ (µM) |

|---|---|

| d-Tubocurarine | 0.16 researchgate.netuliege.be |

| Guiachrysine | 0.43 researchgate.netuliege.be |

| This compound | Slightly less effective than Guiachrysine researchgate.netuliege.be |

| 5',6'-dehydrothis compound | Slightly less effective than Guiachrysine researchgate.netuliege.be |

Data obtained in the presence of 0.5 mM carbamylcholine.

Kinetic Analysis of this compound's Receptor Inhibition Profile

Kinetic studies have revealed a complex mechanism of inhibition for this compound, suggesting multiple interaction sites on the nAChR.

Investigation of Competitive Inhibition Mechanisms of this compound at the Acetylcholine Binding Site

Kinetic analysis of the inhibition of carbamylcholine-dependent ⁸⁶Rb⁺ efflux by this compound has indicated a competitive component to its mechanism. researchgate.netuliege.be This competitive inhibition is presumed to occur at the acetylcholine binding site on the nAChR. researchgate.netuliege.be The competitive inhibition constant (Ki) for this compound has been determined to be 0.21 µM. researchgate.netuliege.be This suggests that this compound can directly compete with the endogenous agonist, acetylcholine, for binding to the receptor, thereby preventing receptor activation. khanacademy.org

Elucidation of Uncompetitive Inhibition and Proposed Open Channel Block Mechanisms by this compound

Kinetic Inhibition Constants of this compound

| Inhibition Type | Constant | Value (µM) | Proposed Mechanism |

|---|---|---|---|

| Competitive | Ki | 0.21 researchgate.netuliege.be | Binding at the acetylcholine site researchgate.netuliege.be |

Modulation of Cellular Ion Fluxes (e.g., Rb-86(+) Efflux) by this compound

The primary functional consequence of this compound's interaction with nAChRs is the modulation of cellular ion fluxes. As established in studies using TE671 cells, this compound effectively inhibits the efflux of ⁸⁶Rb⁺ induced by the nAChR agonist carbamylcholine. researchgate.netuliege.be The inhibition of this ion flux is dose-dependent and serves as a direct measure of this compound's antagonistic activity at the receptor level. researchgate.net This demonstrates that this compound's binding to the nAChR translates into a tangible blockade of the receptor's ion channel function, preventing the cellular depolarization that would normally result from agonist binding.

Utilization of Defined In Vitro Model Systems (e.g., Cell Lines, Nerve-Muscle Preparations) for this compound Mechanistic Studies

The elucidation of this compound's molecular and cellular mechanisms has been significantly advanced through the use of specific and well-defined in vitro model systems. These systems, which include cultured cell lines and isolated nerve-muscle preparations, provide a controlled environment to investigate the direct interactions of the compound with biological targets, free from the systemic complexities of a whole organism.

Research has employed human clonal cell lines that express specific receptor subtypes to pinpoint this compound's site of action. One key study utilized the TE671 human clonal cell line, which is known to express muscle-type nicotinic acetylcholine receptors (nAChRs). researchgate.net In this model, the functional activity of the nAChRs was assessed by measuring the efflux of Rubidium-86 (⁸⁶Rb⁺) ions, a process activated by the receptor agonist carbamylcholine. researchgate.net The introduction of this compound was found to antagonize this agonist-induced ion efflux. researchgate.net Kinetic analysis of this interaction revealed that this compound acts as an antagonist of the nicotinic acetylcholine receptor through a mixed competitive and uncompetitive mechanism. researchgate.net The competitive component suggests that this compound may bind at or near the acetylcholine binding site on the receptor, while the uncompetitive aspect points to a potential interaction with the receptor-channel complex when it is in the open state, a mechanism often referred to as an open channel block. researchgate.net

In addition to cell-based assays, ex vivo nerve-muscle preparations have served as a crucial model for understanding this compound's effects on neuromuscular transmission. Specifically, the mouse phrenic nerve preparation has been used to assess its activity. nih.gov This model maintains the physiological connection between the motor nerve and the diaphragm muscle, allowing for the direct study of substances that interfere with synaptic communication at the neuromuscular junction. In this system, this compound was identified as a nicotinic acetylcholine receptor antagonist. nih.gov

The findings from these distinct in vitro models provide converging evidence for this compound's mechanism of action as an antagonist at nAChRs.

Table 1: Summary of In Vitro Mechanistic Studies on this compound

| In Vitro Model System | Target Receptor | Key Findings | IC₅₀ Value | Mechanism of Action | Reference |

|---|---|---|---|---|---|

| Human TE671 Cell Line | Muscle-type Nicotinic Acetylcholine Receptor (nAChR) | Antagonized carbamylcholine-activated ⁸⁶Rb⁺ efflux. | ~0.5 µM (estimated) | Mixed competitive (Kᵢ=0.21 µM) and uncompetitive (K'ᵢ=0.92 µM) inhibition. | researchgate.net |

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| 5',6'-dehydrothis compound |

| Acetylcholine |

| Carbamylcholine |

| d-tubocurarine |

| This compound |

| Guiachrysine |

Synthetic Chemistry and Structural Modification Strategies for Guiaflavine and Analogues

Methodologies for the Total Synthesis or Semisynthesis of the Guiaflavine Core Structure

The total synthesis of this compound has not been explicitly reported in the literature to date. However, the synthesis of structurally related bisindole and Strychnos alkaloids provides a roadmap for potential synthetic strategies that could be adapted for the construction of the this compound core. Bisindole alkaloids are often synthesized through late-stage coupling of two monomeric indole (B1671886) units or through biomimetic pathways that mimic their natural formation. dntb.gov.uaencyclopedia.pub

Key Synthetic Strategies for Related Bisindole Alkaloids:

Biomimetic Synthesis: Many synthetic approaches are inspired by the plausible biosynthetic pathways of these alkaloids. For instance, the synthesis of usambarensine-type alkaloids has been achieved through reactions that mimic the condensation of tryptamine (B22526) and secologanin (B1681713) units. scielo.br A similar strategy for this compound would likely involve the coupling of two different functionalized indole precursors.

Late-Stage Fragment Coupling: A common strategy for complex heterodimeric alkaloids is the synthesis of two monomeric indole units, which are then coupled in the final stages of the synthesis. For this compound, this would necessitate the synthesis of a functionalized dihydroflavopereirine-like unit and a second, distinct indole moiety, followed by a carefully orchestrated coupling reaction to form the bisindole core.

Cyclization Cascades: The total synthesis of strychnine, a related and highly complex Strychnos alkaloid, has been achieved through various elegant strategies, including intramolecular cycloadditions and rearrangement cascades to rapidly assemble the polycyclic core. organic-chemistry.orgyoutube.com For example, the synthesis developed by Beemelmanns and Reissig utilized a samarium diiodide-induced double cyclization to create two six-membered rings with precise stereocontrol in a single step. chemistryviews.org Such a cascade reaction could potentially be employed to construct the intricate ring system of the this compound monomers.

Ring Expansion and Annulation: The Carreira group's synthesis of strychnofoline (B1199192) featured a novel ring expansion of a cyclopropane (B1198618) intermediate to form a key part of the alkaloid's structure, followed by a Mannich reaction to complete the cyclization. organic-chemistry.org This highlights the use of strained ring systems as synthetic tools to build complexity.

A plausible semisynthetic approach to this compound could start from more abundant, structurally similar natural alkaloids isolated from Strychnos species. Chemical modification of these related compounds could provide a more direct route to the this compound skeleton, bypassing the need for a lengthy total synthesis.

Chemical Derivatization and Analogue Synthesis of this compound for Research Purposes

The synthesis of this compound analogues is crucial for exploring its therapeutic potential and understanding its mechanism of action. While the derivatization of this compound itself is not extensively documented, the chemical modification of other bisindole and Strychnos alkaloids serves as a blueprint for generating a library of this compound-related compounds. mdpi.com

Common Derivatization Strategies:

Modification of Peripheral Functional Groups: The indole nitrogen, as well as any hydroxyl or carbonyl groups on the alkaloid scaffold, are common sites for chemical modification. N-alkylation or N-acylation can alter the compound's polarity and ability to form hydrogen bonds.

Substitution on the Aromatic Rings: The indole rings can be functionalized with various substituents (e.g., halogens, methoxy (B1213986) groups) to probe the electronic and steric requirements for biological activity. mdpi.com For example, the synthesis of a series of bisindole analogues with different substituents on the phenyl ring was performed to evaluate their antileishmanial potential. mdpi.com

Synthesis of Dehydrogenated Analogues: The synthesis of 5′,6′-dehydrothis compound has been reported, indicating that modifications to the saturation of the ring system are feasible. tandfonline.com Such modifications can significantly impact the three-dimensional shape and flexibility of the molecule.

Coupling with Other Moieties: Derivatization can involve the attachment of entirely new chemical entities to the this compound core. For instance, in the study of MDR reversal agents, leuconicine A, a Strychnos alkaloid, was derivatized with a 3,4,5-trimethoxybenzylamine (B102388) moiety to enhance its interaction with P-glycoprotein. bhsai.org

The purpose of these derivatizations is often to improve pharmacokinetic properties, enhance potency, or alter the selectivity of the compound for its biological target.

Structure-Activity Relationship (SAR) Studies of this compound Analogues in Theoretical and In Vitro Contexts

Structure-activity relationship (SAR) studies aim to connect the chemical structure of a compound to its biological activity. grafiati.com For this compound and its analogues, SAR studies are essential for identifying the key structural features responsible for its bioactivity and for designing more potent and selective compounds.

A study comparing the neuromuscular blocking effect of this compound with its synthetically derived analogue, 5′,6′-dehydrothis compound, provides a direct, albeit limited, SAR insight. Both compounds, along with guiachrysine and its dehydro-analogue, were found to be effective, with this compound and its dehydro-derivative showing slightly less potency than guiachrysine. tandfonline.com This suggests that the saturation level at the 5',6'-position may not be a critical determinant of this specific activity.

Broader SAR studies on other bisindole alkaloids have revealed several important trends that could be relevant for this compound:

Role of Halogenation: In some series of bisindole alkaloids, the presence of bromine or chlorine atoms on the indole rings has been shown to be crucial for antimicrobial and anti-biofilm activity. mdpi.comresearchgate.net

Importance of Substituents: The nature and position of substituents on the indole core can dramatically influence activity. For example, in a series of bisindole derivatives studied as MARK4 inhibitors, a chlorine atom at the 5-position of the indole was found to be essential for activity. mdpi.com

Stereochemistry: The three-dimensional arrangement of atoms is often critical for biological activity. For some bisindole alkaloids, different stereoisomers exhibit significantly different cytotoxic activities. researchgate.net

The table below summarizes SAR findings from studies on related bisindole alkaloids, which could guide future research on this compound analogues.

| Compound Class | Structural Modification | Impact on Biological Activity | Reference |

| Bis(indolyl)imidazoles | Bromination of indole rings | Enhanced antimalarial activity | researchgate.net |

| Bisindole Alkaloids | Methoxy substituents | Enhanced anti-Alzheimer's activity | mdpi.com |

| Bisindole Alkaloids | Chlorine at position 5 of indole | Essential for MARK4 inhibitory activity | mdpi.com |

| Spondomine Stereoisomers | Different absolute configurations | Varied cytotoxic activity against K562 cells | researchgate.net |

These examples underscore the importance of systematic structural modifications and biological testing to build a comprehensive SAR profile for this compound.

Computational Chemistry and Molecular Modeling Approaches in this compound Structural Research

Computational chemistry and molecular modeling are powerful tools for understanding the three-dimensional structure of this compound, its electronic properties, and its interactions with biological macromolecules. researchgate.netnih.gov While specific computational studies on this compound are not widely published, research on related Strychnos and bisindole alkaloids demonstrates the utility of these approaches.

Key Computational Techniques and Their Applications:

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. Docking studies have been used to investigate the binding of Strychnos alkaloids to targets such as P-glycoprotein, acetylcholinesterase (AChE), and the main protease of SARS-CoV-2. tandfonline.combhsai.orgresearchgate.netnih.gov These studies help to identify key amino acid residues involved in the interaction and can guide the design of analogues with improved binding affinity. For example, docking studies of Strychnos alkaloid analogues with P-glycoprotein revealed that interactions with adjacent hydrophobic pockets likely contribute to their increased potency. bhsai.org

Density Functional Theory (DFT): DFT calculations are used to determine the electronic structure, reactivity, and spectroscopic properties of molecules. researchgate.netnih.gov Such calculations can provide insights into the stability of different conformations of this compound and can be used to predict its NMR and electronic absorption spectra, aiding in its structural characterization.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic picture of the ligand-receptor complex over time, allowing for the assessment of the stability of the binding pose and the flexibility of both the ligand and the receptor. MD simulations have been used to study the complexes of Strychnos alkaloid analogues with viral proteases. tandfonline.com

Quantum Chemical Calculations: These methods can be used to understand the reaction mechanisms of synthetic steps, which is valuable for optimizing the synthesis of this compound and its analogues. researchgate.net

The table below presents examples of computational studies on related alkaloids, illustrating the types of insights that can be gained.

| Alkaloid(s) | Computational Method(s) | Biological Target/System | Key Findings | Reference(s) |

| Strychnos Alkaloid Analogues | Molecular Docking, Homology Modeling | P-glycoprotein (Pgp) | Identified key interactions and guided the design of more potent analogues. | bhsai.orgnih.gov |

| Voacangine, Vobtusine | Molecular Docking | Bcl-2, Bcl-xL | Predicted binding affinities and interaction models related to cytotoxic activity. | researchgate.net |

| Demethoxythis compound, Strychnoflavine | Molecular Docking, MD Simulations, MM-PBSA | SARS-CoV-2 Main Protease | Identified these compounds as potential inhibitors with stable binding. | tandfonline.com |

| Noruleine, Uleine | DFT, Molecular Docking | AChE, BuChE, HSA | Determined electronic structures, characterized spectra, and evaluated interactions with protein targets. | researchgate.netnih.gov |

These computational approaches, when applied to this compound, can accelerate the discovery and development of new therapeutic agents by providing a rational basis for the design of novel analogues with enhanced biological properties.

Biochemical Pathways and Theoretical Bioactivity of Guiaflavine in Research

Identification of Proposed Biochemical Pathways and Molecular Targets Modulated by Guiaflavine Action

This compound, a bisindole quaternary alkaloid isolated from the stem bark of Strychnos guianensis, has been identified in research as an antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs). researchgate.netresearchgate.net These receptors are ligand-gated ion channels that respond to the neurotransmitter acetylcholine and are crucial for signal transmission at the neuromuscular junction and in the central nervous system. wikipedia.org

The primary molecular target for this compound is the muscle-type nicotinic acetylcholine receptor. researchgate.net Studies using cultured human TE671 cells, which express these receptors, have shown that this compound effectively antagonizes the receptor's activation by agonists like carbamylcholine (B1198889). researchgate.net The activation of nAChRs involves the binding of an agonist, which triggers a conformational change in the receptor, opening an ion channel and leading to cell membrane depolarization and subsequent physiological responses, such as muscle contraction. nih.gov this compound interferes with this process.

Kinetic analysis has revealed that this compound's inhibitory action is complex, exhibiting a mixed competitive and uncompetitive mechanism. researchgate.net The competitive component suggests that this compound can bind at or near the same site as acetylcholine, directly competing with the neurotransmitter and preventing receptor activation. researchgate.net The uncompetitive component indicates that this compound can also bind to the receptor after the agonist has already bound, likely blocking the ion channel while it is in its open state. researchgate.net This dual mechanism contributes to its effectiveness as an nAChR antagonist. researchgate.net

The table below summarizes the key molecular target and pathway modulated by this compound.

| Molecular Target | Biochemical Pathway | Proposed Effect of this compound | Mechanism of Action |

| Muscle-type Nicotinic Acetylcholine Receptor (nAChR) | Cholinergic Neurotransmission | Antagonism / Blockade | Mixed competitive and uncompetitive inhibition |

The Role of this compound as a Pharmacological Tool in Advancing Receptor Biology Research

Due to its specific interaction with nAChRs, this compound serves as a valuable pharmacological tool for researchers studying the structure and function of these receptors. frontiersin.org As a naturally occurring antagonist, it helps in the characterization of different nAChR subtypes and their physiological roles. wikipedia.org

By comparing the potency and mechanism of this compound with other Strychnos alkaloids, such as guiachrysine, or classic antagonists like d-tubocurarine, scientists can dissect the structure-activity relationships of nAChR inhibitors. researchgate.net Such research is fundamental to understanding the ligand binding pocket and the allosteric sites of the receptor, which in turn can guide the development of new therapeutic agents targeting the cholinergic system. frontiersin.orgfraxa.org The use of this compound in in vitro preparations, such as the mouse phrenic nerve-hemidiaphragm, allows for the functional assessment of neuromuscular blockade, providing a clear physiological correlate to its molecular actions.

Future Directions and Emerging Research Areas for this compound Academic Inquiry

While the antagonism of nAChRs is the most characterized bioactivity of this compound, future research can expand into several promising areas to fully understand its pharmacological profile and potential applications.

Exploration of Undiscovered Mechanisms of this compound Bioactivity

The broad biological activities observed in other bisindole alkaloids from Strychnos species suggest that this compound may have additional, as-yet-undiscovered molecular targets. researchgate.netnih.gov For instance, various bisindole alkaloids have demonstrated potent antiplasmodial (antimalarial) and cytotoxic activities. researchgate.netnih.gov Future academic inquiry could involve screening this compound against a panel of cancer cell lines or pathogens like Plasmodium falciparum to determine if it shares these properties. researchgate.net Such studies could uncover novel mechanisms of action beyond nAChR antagonism and open new avenues for its potential use in oncology or infectious disease research. mdpi.com The structural complexity of bisindole alkaloids often correlates with a wider range of biological activities, making this a fertile area for investigation. mdpi.comresearchgate.net

Application of Computational Approaches for Novel this compound Target Prediction and Lead Compound Development

Computational chemistry and molecular modeling are powerful tools for accelerating drug discovery and can be readily applied to this compound research. researchgate.netnih.govnih.gov In-silico molecular docking studies could be performed to model the interaction of this compound with the three-dimensional structure of the nAChR, providing insights into its precise binding orientation and the key residues involved in its mixed inhibitory mechanism. researchgate.netnih.gov

Furthermore, computational approaches can be used for novel target prediction. By docking this compound against large libraries of protein structures, researchers may identify other potential binding partners, aligning with the exploration of undiscovered mechanisms mentioned previously. researchgate.netyoutube.com This virtual screening process is a time- and cost-effective method to generate new hypotheses for experimental validation. nih.gov The insights gained from these computational models can also guide the rational design of new derivatives of this compound. By modifying its chemical structure, it may be possible to enhance its potency, selectivity, or even shift its activity towards new targets, thereby developing novel lead compounds for further pharmacological investigation. mdpi.comnih.gov

常见问题

Basic Research Questions

Q. What are the primary spectroscopic methods for identifying Guiaflavine in natural extracts, and how should experimental parameters be optimized?

- Methodology : Use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) for preliminary identification. Optimize solvent systems (e.g., methanol-water gradients) and column temperatures to enhance peak resolution. Validate results against reference spectra from authenticated this compound samples .

- Key considerations : Report retention times, ionization modes (positive/negative), and fragmentation patterns. Cross-validate with nuclear magnetic resonance (NMR) for structural confirmation .

Q. How can researchers design a reproducible synthesis protocol for this compound derivatives?

- Methodology : Follow a stepwise approach:

Route selection : Choose between total synthesis (e.g., Suzuki coupling for aromatic rings) or semi-synthesis (modifying natural precursors).

Parameter optimization : Document reaction conditions (temperature, solvent, catalysts) and purity thresholds (>95% by HPLC).

Characterization : Provide full spectroscopic data (¹H/¹³C NMR, IR, HRMS) and elemental analysis for new derivatives .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound across different in vitro models?

- Methodology :

- Meta-analysis : Systematically compare studies using tools like PRISMA guidelines . Assess variability in cell lines (e.g., HeLa vs. primary cells), assay conditions (e.g., serum concentration), and negative controls.

- Experimental replication : Reproduce conflicting studies under standardized conditions (e.g., ATCC-certified cell lines, blinded assays) to isolate confounding variables .

- Data interpretation : Apply statistical models (e.g., ANOVA with post-hoc tests) to quantify dose-response discrepancies .

Q. How can researchers establish a mechanistic link between this compound’s structure and its observed antioxidant properties?

- Methodology :

- Computational modeling : Use density functional theory (DFT) to calculate bond dissociation energies (BDEs) of phenolic O-H groups, correlating with radical scavenging activity.

- In vitro validation : Employ electron paramagnetic resonance (EPR) to detect stable radical intermediates in reaction systems (e.g., DPPH or ABTS assays) .

Q. What are the best practices for integrating multi-omics data to study this compound’s pharmacokinetics?

- Methodology :

- Experimental design : Combine transcriptomics (RNA-seq of hepatic CYP450 enzymes), metabolomics (LC-MS profiling of plasma metabolites), and proteomics (SILAC-based quantification of serum proteins).

- Data integration : Use bioinformatics pipelines (e.g., MetaboAnalyst, KEGG pathway mapping) to identify cross-omics signatures of absorption/distribution .

Methodological Frameworks for this compound Research

Q. How to formulate a FINER-compliant research question for this compound’s neuroprotective effects?

- Framework : Apply FINER criteria:

- Feasible : Use zebrafish models for high-throughput screening of neurotoxicity.

- Novel : Investigate understudied mechanisms (e.g., mitochondrial biogenesis vs. amyloid-beta inhibition).

- Ethical : Adhere to 3R principles (reduction, refinement, replacement) in animal trials .

- Example question : “Does this compound enhance mitochondrial fusion in Alzheimer’s disease models via PGC-1α upregulation, compared to curcumin?”

Q. What systematic review protocols are recommended for synthesizing this compound’s toxicity data?

- Protocol :

Search strategy : Use Boolean operators in PubMed/Web of Science (e.g., This compound AND (toxicity OR LD50)) .

Inclusion criteria : Prioritize peer-reviewed studies with OECD-compliant assays (e.g., Ames test, micronucleus assay).

Risk of bias assessment : Apply SYRCLE’s tool for animal studies or ROBINS-I for observational data .

Tables for Critical Data Comparison

| Parameter | HPLC Conditions | Bioactivity Model | Key Findings | Reference Support |

|---|---|---|---|---|

| Retention time (this compound) | 12.3 min (C18 column) | DPPH assay (IC₅₀) | 28.7 µM ± 1.2 (n=3) | |

| Synthetic yield | 62% (Suzuki coupling) | HeLa cell viability | EC₅₀ = 45 µM (95% CI: 42–48) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。